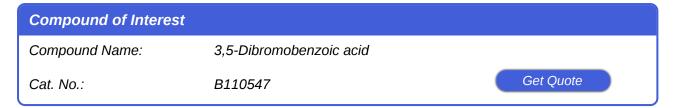


A Technical Guide to 3,5-Dibromobenzoic Acid: Molecular Structure, Properties, and Synthesis

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This technical guide provides a comprehensive overview of **3,5-Dibromobenzoic acid**, a halogenated derivative of benzoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its molecular characteristics and a representative synthesis protocol.

Core Molecular and Physicochemical Properties

3,5-Dibromobenzoic acid is a white to light yellow crystalline powder.[1] Its core properties are summarized in the table below, providing a ready reference for experimental and theoretical applications.



Property	Value	Reference(s)
Molecular Formula	C7H4Br2O2	[2][3][4]
Molecular Weight	279.91 g/mol	[2][3][4][5]
IUPAC Name	3,5-Dibromobenzoic acid	[2][3]
CAS Registry Number	618-58-6	[2][3][4][5]
Melting Point	218-220 °C	[4][6][7]
Boiling Point	355.2 °C at 760 mmHg	[1][6]
Appearance	White to light yellow crystal powder	[1]
Solubility	Very faint turbidity in methanol	[4][6]
SMILES	OC(=O)c1cc(Br)cc(Br)c1	[7][8]
InChI Key	SFTFNJZWZHASAQ- UHFFFAOYSA-N	[2][3][7]

Molecular Structure

The molecular structure of **3,5-Dibromobenzoic acid** consists of a benzene ring substituted with a carboxylic acid group at position 1 and two bromine atoms at positions 3 and 5. This arrangement is depicted in the following diagram.

Caption: Molecular Structure of 3,5-Dibromobenzoic Acid.

Experimental Protocols Synthesis of 3,5-Dibromobenzoic Acid from Anthranilic Acid

A common method for the synthesis of **3,5-Dibromobenzoic acid** involves the bromination and subsequent diazotization of anthranilic acid.[4] The following protocol outlines the key steps in this process.



Materials:

- · Anthranilic acid
- Hydrochloric acid
- Bromine
- Acetic acid
- · Sodium nitrite
- Ethanol
- Calcium sulfate

Procedure:

- Bromination:
 - Dissolve anthranilic acid in a suitable solvent, such as aqueous hydrochloric acid.
 - The bromination reaction is carried out at approximately 20°C by the addition of bromine.
 - After the reaction is complete, the resulting crystals are filtered.
 - The filtered crystals are washed with hot water to remove any unreacted anthranilic acid and hydrochloric acid.
 - The crude product, o-amino-3,5-dibromobenzoic acid, is then recrystallized using acetic acid.

Diazotization:

- The purified o-amino-3,5-dibromobenzoic acid is suspended in hydrochloric acid and cooled to approximately 0°C.
- A solution of sodium nitrite is added to carry out the diazotization, forming a diazonium salt.





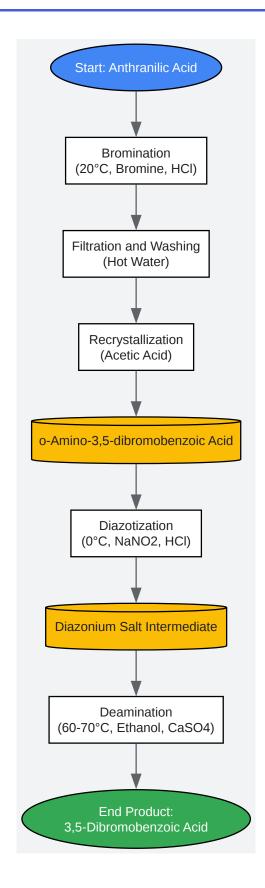


· Deamination:

- The diazonium salt solution is then added in batches to ethanol containing calcium sulfate, maintained at a temperature of 60-70°C.
- This step results in the removal of the amino group and the formation of 3,5 Dibromobenzoic acid.

Experimental Workflow:





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Caption: Synthesis workflow for 3,5-Dibromobenzoic acid.



Applications in Research and Development

3,5-Dibromobenzoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of various compounds, including:

- (+)-menthyl 3,5-dibromobenzoate[4]
- di-tert-butyl 4-[2-(tert-butoxycarbonyl)ethyl]-4-(3,5-dibromobenzamido)heptanedioate[4]
- (L)-methyl 2-(3,5-dibromobenzamido)-3-phenylpropanoate[4]

Its utility in synthesizing complex organic molecules makes it a valuable reagent for drug discovery and material science applications.

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